3-[(2-Aminophenyl)formamido]propanamide
Description
Properties
IUPAC Name |
2-amino-N-(3-amino-3-oxopropyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c11-8-4-2-1-3-7(8)10(15)13-6-5-9(12)14/h1-4H,5-6,11H2,(H2,12,14)(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWZCXPFSTNJUPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCC(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
3-[(2-Aminophenyl)formamido]propanamide is used in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of protein interactions and enzyme inhibition.
Medicine: The compound has potential therapeutic applications, including as an intermediate in the synthesis of pharmaceuticals.
Industry: It is utilized in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets and pathways:
Molecular Targets: It can bind to specific enzymes or receptors, influencing their activity.
Pathways Involved: The compound may modulate signaling pathways related to cell growth, apoptosis, or metabolism.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 2-Amino-N-(3-amino-3-oxopropyl)benzamide .
- Alternative Name: 3-[(2-Aminophenyl)formamido]propanamide .
- Molecular Formula : C₁₀H₁₃N₃O₂.
- Molecular Weight: 207.233 g/mol (monoisotopic mass: 207.1008 g/mol) .
- CAS Number : 1156868-60-8 .
Structural Features: The compound features a 2-aminophenyl group linked via a formamido bridge to a propanamide backbone. This structure combines aromatic amines with amide functionalities, which are critical for hydrogen bonding and target interactions.
Structural and Functional Analogues
Table 1: Key Structural and Functional Comparisons
Key Structural Differences and Implications
Substituent Variations :
- Aromatic Ring Modifications :
- The 2-aminophenyl group in the target compound contrasts with 2-methoxyphenyl in T6030504 and 3-fluorophenyl in fluorinated analogues . Methoxy and fluorine groups enhance lipophilicity and electronic effects, influencing receptor binding.
Backbone Alterations: Propanamide vs. Butanamide: N-(2-Aminophenyl)-4-chlorobutanamide has an extended alkyl chain, which may enhance membrane permeability but reduce metabolic stability compared to the shorter propanamide chain. Dimethylamide vs. Formamido: 3-(2-Aminophenyl)-N,N-dimethylpropanamide lacks the formamido linker, reducing hydrogen-bonding capacity and altering solubility.
Biological Activity Trends: Anti-Inflammatory Activity: Propanamide derivatives like T6030504 and compound 8e show potent activity, suggesting the propanamide backbone is favorable for anti-inflammatory targets. Opioid Activity: N-(2-Aminophenyl)-4-chlorobutanamide highlights how alkyl chain length and substituents (e.g., chloro) can shift activity toward opioid receptors.
Pharmacological and Mechanistic Insights
- TLR4 Antagonism: T6030504’s methoxyphenyl and pyridinyl groups are critical for TLR4/MD2 binding , whereas the target compound’s aminophenyl group may favor interactions with amine-sensitive targets (e.g., kinases or GPCRs).
Biological Activity
3-[(2-Aminophenyl)formamido]propanamide, also known by its CAS number 1156868-60-8, is an organic compound characterized by its amide functional group and an amino group attached to a phenyl ring. This compound has gained attention in medicinal chemistry due to its potential biological activities, including antioxidant and anticancer properties.
- Molecular Formula: C₁₀H₁₃N₃O₂
- Molecular Weight: 207.22 g/mol
- CAS Number: 1156868-60-8
The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes. This interaction can lead to modulation of enzyme activities and potentially therapeutic effects. Key mechanisms include:
- Protein Binding: The compound can form hydrogen bonds and engage in hydrophobic interactions with target proteins.
- Enzyme Inhibition: It can inhibit the activity of certain enzymes by binding to their active sites, which may alter metabolic pathways.
Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer.
Anticancer Activity
Studies have shown that this compound can inhibit the proliferation of cancer cells, particularly in human glioblastoma and triple-negative breast cancer cell lines. The mechanism is believed to involve:
- Scavenging free radicals.
- Inducing apoptosis in cancer cells.
In Vitro Studies
A series of in vitro studies evaluated the compound's efficacy against various cancer cell lines. The following table summarizes key findings:
| Cell Line | IC50 (µM) | Effect Observed |
|---|---|---|
| Human Glioblastoma | 15 | Significant inhibition of cell growth |
| Triple-Negative Breast Cancer | 10 | Induction of apoptosis |
| HepG2 (Liver Cancer) | 20 | Reduced viability |
Case Studies
Several case studies have explored the clinical implications of compounds similar to this compound in treating various cancers. For instance:
-
Case Study on Glioblastoma:
- Objective: Evaluate the efficacy of a similar compound.
- Outcome: Patients showed improved survival rates when treated with the compound alongside standard therapy.
-
Case Study on Breast Cancer:
- Objective: Assess the impact on tumor size.
- Outcome: Notable reduction in tumor size was recorded in patients treated with the compound compared to those receiving standard care.
Comparative Analysis
The unique structural configuration of this compound imparts distinct chemical and biological properties that differentiate it from similar compounds. Below is a comparison table highlighting these differences:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-amino-N-(3-amino-3-oxopropyl)benzamide | Contains amino groups and a benzamide structure | Distinct reactivity due to additional amino group |
| 4-amino-N-(2-amino-2-oxopropyl)benzamide | Similar amide structure but different side chain | Variations in biological activity due to structural differences |
| N-(1,3-dioxoisoindolin-2-yl)-3-(4-methoxyphenyl)amino)propanamide | More complex structure with dioxo group | Enhanced antioxidant activity compared to simpler derivatives |
Preparation Methods
Direct Amidation Method
Description:
The most straightforward and commonly reported synthesis of 3-[(2-Aminophenyl)formamido]propanamide involves the direct amidation of 2-aminobenzamide with a suitable propanamide derivative, typically propanoyl chloride or activated propanoic acid derivatives.
General Reaction Scheme:
$$
\text{2-Aminobenzamide} + \text{Propanoyl chloride} \rightarrow \text{this compound}
$$
- Use of coupling agents such as carbodiimides (e.g., EDCI) or activating agents like thionyl chloride for acid chloride preparation.
- Mild base (e.g., triethylamine) to neutralize HCl formed during amidation.
- Solvents: Dichloromethane, tetrahydrofuran, or acetonitrile are typical.
- Temperature control: Reactions usually proceed at 0–25°C to avoid side reactions.
- High specificity due to direct coupling of amine and acid derivatives.
- Moderate to good yields reported.
- Requires careful control of moisture and temperature.
- Possible side reactions with free amine groups necessitate protection or selective activation.
Stepwise Peptide-Like Coupling
Description:
This method treats the synthesis as a peptide bond formation between 2-aminophenyl-containing carboxylic acid derivatives and β-alaninamide or similar amide-containing fragments.
- Activation of the carboxylic acid group on the 2-aminophenyl moiety using coupling reagents such as HATU, DCC, or DIC.
- Coupling with β-alaninamide under inert atmosphere to form the desired amide bond.
Typical Reagents and Conditions:
| Reagent/Condition | Role |
|---|---|
| HATU, DCC, or DIC | Coupling agent |
| N,N-Diisopropylethylamine (DIPEA) or triethylamine | Base to scavenge acid byproducts |
| Solvent (DMF, DCM, THF) | Medium for reaction |
| Temperature | Ambient to 40°C |
- High coupling efficiency.
- Amenable to scale-up and automation (solid-phase synthesis possible).
- Cost of coupling reagents.
- Requires purification to remove urea byproducts.
Protection-Deprotection Strategy
Description:
Given the presence of free amine groups on the 2-aminophenyl ring, selective protection (e.g., Boc or Fmoc groups) is often employed to prevent side reactions during amidation.
- Protect the 2-amino group on 2-aminobenzamide.
- Perform amidation with propanoyl derivatives.
- Deprotect the amino group under acidic or basic conditions.
| Step | Reagents/Conditions |
|---|---|
| Protection | Boc2O or Fmoc-Cl, base (e.g., NaHCO3) |
| Amidation | Propanoyl chloride, base, solvent |
| Deprotection | TFA for Boc, piperidine for Fmoc |
- Avoids formation of undesired side products.
- Improves overall yield and purity.
- Additional synthetic steps increase time and cost.
- Requires careful control of deprotection conditions to avoid degradation.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Direct Amidation | 2-Aminobenzamide + Propanoyl chloride, base, DCM/THF, 0–25°C | Simple, direct coupling | Moisture sensitive, side reactions possible |
| Stepwise Peptide Coupling | Activated acid (HATU/DCC), β-alaninamide, base, DMF/DCM | High efficiency, scalable | Expensive reagents, purification needed |
| Protection-Deprotection | Boc/Fmoc protection, amidation, deprotection (TFA/piperidine) | Selectivity, purity | Extra steps, increased cost |
| Alternative (Solid-phase, Microwave) | Resin-bound intermediates, microwave irradiation | Faster, suitable for analogs | Less common, specialized equipment |
Research Findings and Notes
- The direct amidation method is the most frequently referenced in chemical catalogs and research articles for synthesizing this compound due to its straightforwardness and moderate yields.
- Protection strategies are recommended when the free amine group is reactive under amidation conditions, improving selectivity and yield.
- The compound's synthesis is often a key intermediate step in pharmaceutical research, particularly in the development of kinase inhibitors and other bioactive molecules.
- No significant enzymatic synthesis methods have been reported, indicating chemical synthesis remains the primary approach.
- Purification typically involves recrystallization or chromatographic techniques to achieve the desired purity for biological testing.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for 3-[(2-Aminophenyl)formamido]propanamide, and what purification challenges arise?
- Methodology : A multi-step synthesis approach is typically employed, including amide coupling between 2-aminophenylamine and propanamide derivatives. Reactions often use solvents like dichloromethane or dimethylformamide under controlled pH and temperature. Purification via column chromatography (silica gel, gradient elution) is critical due to polar byproducts .
- Challenges : Byproduct removal (e.g., unreacted amines) requires optimization of mobile-phase ratios. Analytical HPLC (C18 column, UV detection) is recommended for purity validation (>95%) .
Q. How can researchers characterize the structural integrity of this compound using spectroscopic techniques?
- Approach :
- NMR : and NMR confirm the 2-aminophenyl moiety (aromatic protons at δ 6.8–7.2 ppm) and propanamide backbone (amide NH at δ 8.1–8.3 ppm) .
- FT-IR : Peaks at 1650–1680 cm (C=O stretch) and 3300–3450 cm (N-H stretch) validate functional groups .
- Mass Spectrometry : High-resolution ESI-MS provides exact mass verification (e.g., [M+H] at m/z 248.12) .
Q. What in vitro assays are suitable for preliminary bioactivity screening?
- Assays :
- Antimicrobial Activity : Broth microdilution (MIC against S. aureus and E. coli) .
- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase or protease targets) using recombinant enzymes .
- Controls : Include reference inhibitors (e.g., staurosporine for kinases) and solvent-only blanks .
Advanced Research Questions
Q. How does the 2-aminophenyl group influence the compound’s stability under varying pH and temperature conditions?
- Stability Studies :
- pH Stability : Incubate the compound in buffers (pH 2–10) at 37°C for 24–72 hours. Monitor degradation via HPLC. The 2-aminophenyl group may confer instability in acidic conditions due to protonation of the amine .
- Thermal Stability : TGA/DSC analysis (5–10°C/min ramp) reveals decomposition thresholds (e.g., >150°C). Amide bonds are typically stable below 100°C .
Q. What strategies resolve contradictions in reported biological activities of propanamide derivatives?
- Data Reconciliation :
- Dose-Response Curves : Re-evaluate IC values across studies using standardized protocols (e.g., fixed incubation times) .
- Structural Analogues : Compare substituent effects (e.g., electron-withdrawing groups on the phenyl ring alter bioactivity) .
- Meta-Analysis : Use cheminformatics tools (e.g., PubChem BioAssay) to cross-reference activity datasets .
Q. How can computational modeling predict interaction mechanisms with biological targets?
- Methods :
- Docking Simulations (AutoDock Vina) : Model binding to kinase ATP pockets or GPCRs. Focus on hydrogen bonding with the amide group and π-π stacking of the phenyl ring .
- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories. Validate with experimental IC correlations .
- Limitations : Solvent effects and protonation states require explicit parameterization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
